3-Methyl-4-propylaniline;hydrochloride
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Overview
Description
3-Methyl-4-propylaniline;hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methyl group at the third position and a propyl group at the fourth position on the aniline ring, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-propylaniline;hydrochloride can be achieved through several methods. One common approach involves the nitration of aniline derivatives followed by reduction. For instance, starting with m-toluidine, the compound can be nitrated to introduce a nitro group, which is then reduced to form the amine. The propyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reduction step, while alkylation is carried out using efficient alkylating agents .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-propylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
3-Methyl-4-propylaniline;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-propylaniline;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-isopropylaniline: Similar structure but with an isopropyl group instead of a propyl group.
4-Propylaniline: Lacks the methyl group at the third position.
3-Methyl-4-ethyl-aniline: Contains an ethyl group instead of a propyl group.
Uniqueness
3-Methyl-4-propylaniline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-methyl-4-propylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-4-9-5-6-10(11)7-8(9)2;/h5-7H,3-4,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIDSEMJZVXKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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